
3-(N-phenylacetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-phenylacetamido)propanoic acid typically involves the reaction of phenylacetic acid with beta-alanine. One common method is the condensation reaction between phenylacetic acid and beta-alanine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to catalyze the reaction between phenylacetic acid and beta-alanine under mild conditions. This approach not only enhances the yield but also reduces the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-phenylacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethylamine or phenylethanol derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
3-(N-phenylacetamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenylpropanoic acid
- Phenylacetic acid
- Beta-alanine
Comparison
3-(N-phenylacetamido)propanoic acid is unique due to the presence of both a phenylacetamido group and a propanoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, its specific structure may confer unique biological activities that are not observed in other related compounds .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-(N-acetylanilino)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |
Clé InChI |
KSFLDPFPSJLFLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


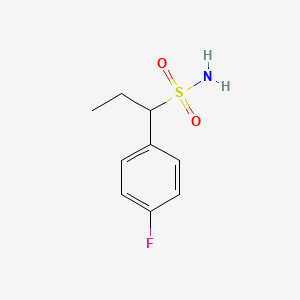

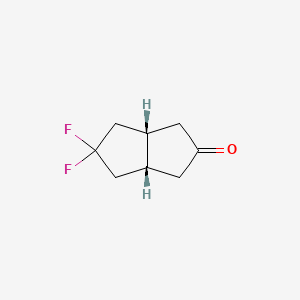
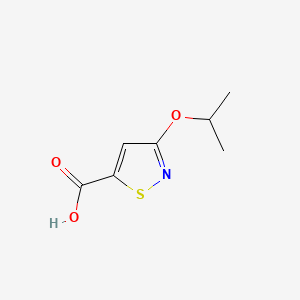
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)

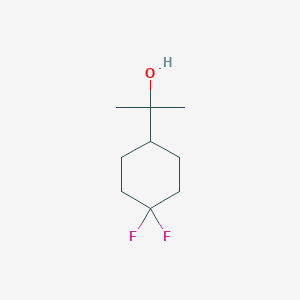

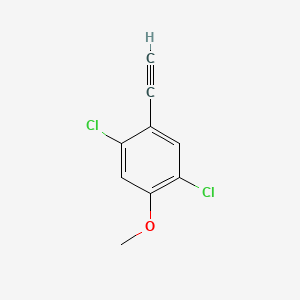
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)




